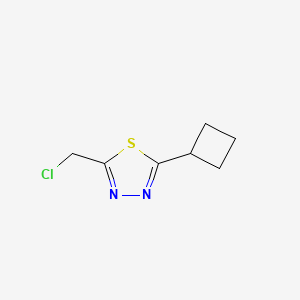
4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine
Descripción general
Descripción
“4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine” is a chemical compound with the molecular formula C7H8BrFN2 . It has a molecular weight of 219.06 g/mol .
Synthesis Analysis
The synthesis of “4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine” involves two steps . In the first step, 4-bromo-5-fluoro-N2-methyl-benzene-1,2-diamine reacts with zinc powder and amine formate in ethanol at 50°C for 2 hours . The reaction solution is then filtered, and the filtrate is washed with water and dichloromethane . In the second step, the 5-bromo-4-fluoro-N-methyl-2-nitroaniline prepared in the first step is dissolved in methanol at room temperature and stirred for 18 hours in the presence of a hydrogen balloon . The reaction mixture is then filtered to remove solids, and the solvent is removed from the filtrate under reduced pressure .Molecular Structure Analysis
The InChI code for “4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine” is 1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . .Aplicaciones Científicas De Investigación
Luminescence Properties : A study by Ventura et al. (2014) explored the luminescence properties of 1,8-naphthalimide derivatives, including those with a bromine atom at the 4-position, showing potential for applications in organic materials that exhibit room-temperature phosphorescence (Ventura et al., 2014).
Electrochemical Fluorination : Research by Horio et al. (1996) on the electrochemical fluorination of aromatic compounds, including halobenzenes, has implications for understanding the synthesis and reactions of fluorinated aromatic compounds (Horio et al., 1996).
Corrosion Inhibition : Negrón-Silva et al. (2013) synthesized triazole derivatives of uracil and thymine from azidomethylbenzenes, such as 1-(azidomethyl)-4-bromobenzene, demonstrating their potential as corrosion inhibitors for steels (Negrón-Silva et al., 2013).
Lithium-Ion Batteries : Zhang Qian-y (2014) investigated 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries, highlighting its utility in enhancing battery safety and performance (Zhang Qian-y, 2014).
Synthesis of Derivatives : Guo Zhi-an (2009) discussed the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a process involving bromination of certain benzenamines, which is relevant for the production of various bromo-fluoro aromatic compounds (Guo Zhi-an, 2009).
Fluorine-18 Labelled Synthons : Gail and Coenen (1994) developed a one-step preparation for fluorine-18 labelled synthons like 4-fluorobromobenzene, which are valuable in radiochemical synthesis and imaging (Gail & Coenen, 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-bromo-5-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGWWYGHDBEEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




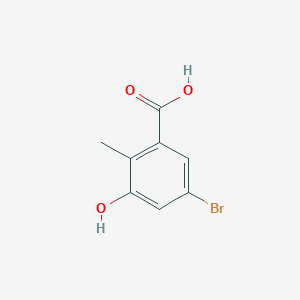
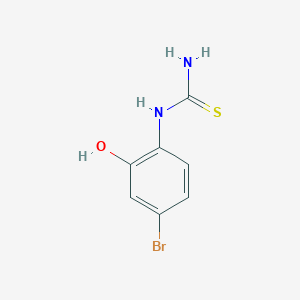

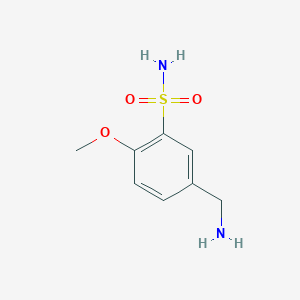

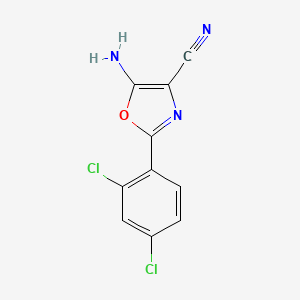
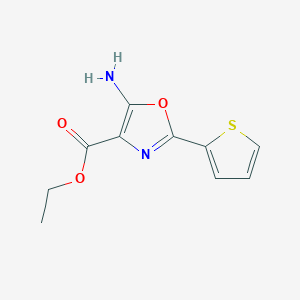

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
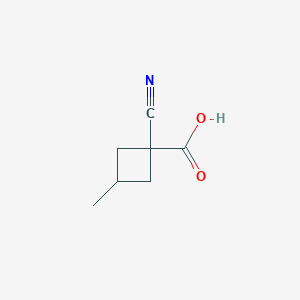
![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)
